![molecular formula C24H27N3O5 B2940986 5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-14-4](/img/structure/B2940986.png)
5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical substance with the CAS No. 1798454-14-4. It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of substituted aromatic acid hydrazides with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , typically consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives generally involve the formation of a hydrazone intermediate, which is then cyclized to form the oxadiazole ring .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing oxadiazole rings, similar to the one , have been extensively studied for their antimicrobial properties. For example, Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study found that compounds exhibited moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009). Similarly, Anusevičius et al. (2015) synthesized 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones with azole, diazole, and oxadiazole fragments, analyzing their antibacterial and antioxidant activities. The study found moderate activity against specific microorganisms, indicating the potential for these compounds in pharmaceutical applications (Anusevičius et al., 2015).
Potential in Material Science
The inclusion of oxadiazole and pyrrolidine components suggests potential applications in materials science, particularly in the development of new electronic materials. Wang et al. (2001) discussed the synthesis and device performance of a pyridine- and oxadiazole-containing hole-blocking material for organic light-emitting diodes (LEDs), highlighting the importance of these compounds in improving electronic device efficiency (Wang et al., 2001).
Anticancer and Antitubercular Activities
The structural motifs present in the compound of interest are also found in molecules with anticancer and antitubercular activities. Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers, demonstrating potential as anticancer agents (Zhang et al., 2005). Another study by Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in antitubercular drug development (Shingare et al., 2018).
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-30-20-13-10-17(15-21(20)31-5-2)24(28)27-14-6-7-19(27)23-25-22(26-32-23)16-8-11-18(29-3)12-9-16/h8-13,15,19H,4-7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCCYFPIPHIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

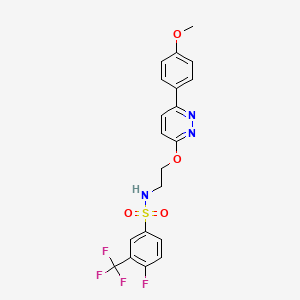
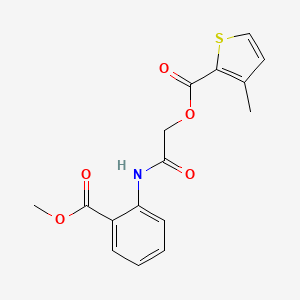

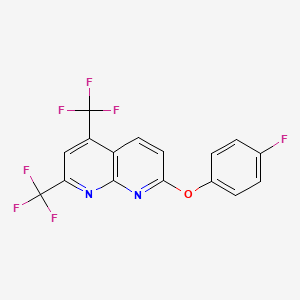

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
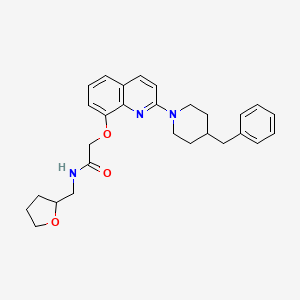
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)
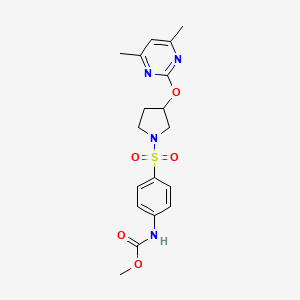
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)

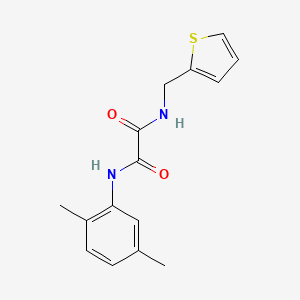
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)
